1-Boc-4-(4'-Cyanophenyl)piperidine
Description
Significance of Piperidine (B6355638) Derivatives as Core Structures in Modern Chemical Research
Piperidine, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. nih.govlifechemicals.comajchem-a.com Its saturated, chair-like conformation provides a three-dimensional framework that is highly desirable in drug design, allowing for specific spatial arrangements of functional groups and enabling precise interactions with biological targets. lifechemicals.com The piperidine ring is a privileged structure in medicinal chemistry, appearing in drugs with a wide range of therapeutic applications, including antibacterial, anesthetic, and antipsychotic agents. lifechemicals.comajchem-a.com The development of efficient methods for the synthesis of substituted piperidines is, therefore, a significant focus of contemporary organic chemistry research. nih.govajchem-a.com
The Strategic Application of N-tert-Butoxycarbonyl (N-Boc) Protection in Amine Chemistry
The secondary amine functionality of the piperidine ring is often reactive under various synthetic conditions. To achieve selective transformations at other positions of the ring, this nitrogen is temporarily protected. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under a broad range of non-acidic reaction conditions and its facile removal under mild acidic conditions, such as with trifluoroacetic acid. evitachem.com This strategy of N-Boc protection is crucial in multi-step syntheses, preventing undesired side reactions and allowing for the controlled, sequential introduction of different functional groups. chemicalbook.comchemicalbook.com The use of the Boc group is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high precision. chemicalbook.com
Contextualization of 4-Substituted Piperidines as Versatile Synthetic Intermediates and Target Molecules
The C4 position of the piperidine ring is a common point of substitution, leading to a diverse class of molecules with significant biological activities. acs.orgnih.gov 4-Substituted piperidines serve as key intermediates in the synthesis of numerous important compounds. For instance, N-Boc-4-piperidone, a related compound, is a precursor to a variety of pharmaceutical agents. chemicalbook.comun.org The nature of the substituent at the 4-position can be tailored to modulate the pharmacological properties of the final molecule, influencing factors such as binding affinity and selectivity for specific receptors. nih.gov Research has demonstrated that modifications at this position can lead to compounds with potent analgesic properties and can be used to develop ligands with balanced affinities for different opioid receptors. acs.orgnih.gov
Research Scope and Contemporary Relevance of 1-Boc-4-(4'-Cyanophenyl)piperidine within Organic and Medicinal Chemistry
This compound is a specific 4-substituted piperidine derivative that has garnered attention as a valuable building block in both organic and medicinal chemistry. evitachem.com The presence of the 4'-cyanophenyl group introduces a rigid, aromatic substituent with a polar nitrile functionality. This combination of a protected piperidine core and a functionalized aromatic ring makes it a versatile intermediate for the synthesis of more complex molecules. evitachem.com It is used in the development of pharmaceutical agents, particularly those targeting neurological disorders, and as a tool for creating chemical probes to study receptor interactions. evitachem.com The nitrile group can be further transformed into other functional groups, expanding its synthetic utility.
Physicochemical Properties and Spectroscopic Data
The fundamental properties of this compound are crucial for its application in synthesis.
| Property | Value |
| CAS Number | 91419-53-3 |
| Molecular Formula | C₁₇H₂₂N₂O₂ |
| Molecular Weight | 286.37 g/mol |
| Melting Point | 138-142 °C |
| Appearance | White to off-white powder |
Spectroscopic data provides the definitive structural confirmation of the compound.
| Spectroscopy | Key Features |
| ¹H NMR | Signals corresponding to the Boc group, the piperidine ring protons, and the aromatic protons of the cyanophenyl group. |
| ¹³C NMR | Resonances for the carbons of the Boc group, the piperidine ring, and the cyanophenyl moiety, including the characteristic nitrile carbon signal. |
| Mass Spectrometry | A molecular ion peak consistent with the calculated molecular weight. |
Synthetic Routes
The synthesis of this compound typically involves the coupling of a protected piperidine precursor with a cyanophenyl-containing reagent. A common approach is the Suzuki coupling reaction between 1-Boc-4-(trifluoromethanesulfonyloxy)piperidine and 4-cyanophenylboronic acid. Another method involves the reaction of N-Boc-4-piperidone with a suitable organometallic reagent derived from 4-bromobenzonitrile (B114466).
A general synthetic scheme is as follows:
Step 1: Protection of the nitrogen atom of 4-hydroxypiperidine (B117109) with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield N-Boc-4-hydroxypiperidine.
Step 2: Conversion of the hydroxyl group to a good leaving group, such as a tosylate or triflate.
Step 3: A palladium-catalyzed cross-coupling reaction, like a Suzuki or Stille coupling, with a 4-cyanophenyl organometallic reagent to form the C-C bond between the piperidine ring and the cyanophenyl group.
Chemical Reactivity and Applications in Further Synthesis
The chemical reactivity of this compound is dictated by its three main functional components: the Boc-protected amine, the piperidine ring, and the cyanophenyl group.
Deprotection: The Boc group can be readily removed under acidic conditions to yield 4-(4'-cyanophenyl)piperidine. evitachem.com This free secondary amine can then undergo a variety of reactions, such as N-alkylation, N-acylation, or reductive amination, to introduce diverse substituents on the nitrogen atom.
Nitrile Group Transformations: The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid or a primary amide. It can also be reduced to a primary amine (aminomethyl group) or converted to a tetrazole ring, which is often used as a bioisostere for a carboxylic acid in medicinal chemistry.
Aromatic Ring Chemistry: The phenyl ring can undergo electrophilic aromatic substitution reactions, although the deactivating nature of the cyano group directs substitution to the meta position.
These reactive handles make this compound a valuable intermediate for creating a library of complex molecules. For example, it is a key precursor in the synthesis of certain enzyme inhibitors and receptor modulators. evitachem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-(4-cyanophenyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-17(2,3)21-16(20)19-10-8-15(9-11-19)14-6-4-13(12-18)5-7-14/h4-7,15H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHENFYPIKKZGGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60936775 | |
| Record name | tert-Butyl 4-(4-cyanophenyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60936775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162997-33-3 | |
| Record name | tert-Butyl 4-(4-cyanophenyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60936775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Methodologies for the Chemical Synthesis of 1 Boc 4 4 Cyanophenyl Piperidine and Analogues
Synthesis and Functionalization Pathways to Key Piperidine (B6355638) Precursors
The construction of the piperidine core and its functionalization are critical early steps in the synthesis of 1-Boc-4-(4'-cyanophenyl)piperidine. Various methods have been developed to produce key piperidine intermediates from readily available starting materials.
Derivation of 4-Cyanopiperidine (B19701) Scaffolds from Established Chemical Feedstocks
4-Cyanopiperidine is a fundamental building block. One common method for its preparation involves the reaction of 4-chloropiperidine (B1584346) with sodium cyanide. Another approach starts from isonipecotamide, which is dehydrated using reagents like thionyl chloride or phosphorus oxychloride to yield 4-cyanopiperidine hydrochloride. google.comgoogle.com This method can be advantageous as it avoids handling large quantities of cyanide salts. The reaction conditions, such as temperature and reaction time, can be varied to optimize the yield. google.com For instance, the reaction with thionyl chloride is typically carried out at temperatures between 0 and 50°C. google.com
A different strategy employs 4-methylpyridine (B42270) as a starting material, which undergoes a reaction with ammonia (B1221849) and air over a catalyst to produce 4-cyanopyridine. chemicalbook.com Subsequent reduction of the pyridine (B92270) ring would then yield 4-cyanopiperidine.
Preparation of N-Boc-4-Piperidone and Related Carbacephalosporin Intermediates
N-Boc-4-piperidone is a crucial intermediate, providing a protected nitrogen and a ketone functionality for further elaboration. caymanchem.comsigmaaldrich.com The most common synthesis involves the protection of the nitrogen atom of 4-piperidone (B1582916) with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting 4-piperidone monohydrate hydrochloride with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base like triethylamine (B128534). chemicalbook.com
N-Boc-4-piperidone serves as a versatile precursor in various synthetic applications, including the preparation of intermediates for carbacephalosporins. While the direct synthesis of carbacephalosporins from N-Boc-4-piperidone is not the primary focus here, the chemical reactivity of N-Boc-4-piperidone makes it a valuable starting point for complex heterocyclic structures. chemicalbook.com
Synthetic Routes to 4-Aminophenylpiperidine Intermediates for Subsequent Transformations
The 4-aminophenylpiperidine scaffold is another key precursor. One route to this intermediate involves a Curtius rearrangement of a suitable piperidine-4-carboxylic acid derivative. nih.gov Alternatively, a multi-step synthesis can begin with 4-piperidinecarboxamide. This is first protected with a Boc group, and then a Hofmann rearrangement using bromine and sodium hydroxide (B78521) affords 1-Boc-4-aminopiperidine. google.com
Another approach starts from N-benzyl-4-piperidone, which is reacted with an orthoformate to form a ketal, followed by reaction with tert-butyl carbamate (B1207046) to generate an imine. Subsequent catalytic hydrogenation removes the benzyl (B1604629) group and reduces the imine to yield 4-Boc-aminopiperidine. google.com
Carbon-Nitrogen Bond Formation Strategies for Aryl Substitution at the Piperidine C-4 Position
With the key piperidine precursors in hand, the next critical step is the introduction of the 4-cyanophenyl group at the C-4 position of the piperidine ring.
Reductive Amination Protocols Utilizing N-Boc-4-Piperidone
Reductive amination is a widely used method for forming the C-N bond. This reaction involves the condensation of N-Boc-4-piperidone with an aniline (B41778) derivative, in this case, 4-aminobenzonitrile (B131773), to form an enamine or iminium ion intermediate. This intermediate is then reduced in situ to the desired amine. A common reducing agent for this transformation is sodium triacetoxyborohydride. mdpi.comdtic.mil This one-pot procedure is efficient for synthesizing N-arylpiperidine derivatives.
Palladium-Catalyzed Coupling Reactions for Aryl-Nitrogen Linkage
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful and versatile method for forming aryl-nitrogen bonds. beilstein-journals.org In this context, a protected 4-aminopiperidine (B84694) derivative can be coupled with a 4-halobenzonitrile (e.g., 4-bromobenzonitrile (B114466) or 4-iodobenzonitrile). The reaction is catalyzed by a palladium complex, often in the presence of a suitable phosphine (B1218219) ligand and a base. This method offers a high degree of functional group tolerance and allows for the direct formation of the desired C-N linkage.
Introduction and Functionalization of the 4'-Cyanophenyl Moiety
The 4'-cyanophenyl group is a key structural component, and its incorporation into molecular scaffolds can be achieved through various synthetic routes. These strategies can be broadly categorized into direct cyanation of an existing aromatic system or the conversion of a pre-existing substituent into a cyano group.
Direct Cyanation Approaches to Aromatic Systems
Direct cyanation of aryl halides is a powerful method for installing the cyanophenyl group. Transition-metal catalysis, particularly with palladium and copper, has been instrumental in the development of efficient cyanation protocols.
The Rosenmund-von Braun reaction, a classical method, involves the cyanation of aryl halides using copper(I) cyanide at elevated temperatures. numberanalytics.comnumberanalytics.comwikipedia.org This reaction is typically carried out in a high-boiling polar aprotic solvent such as DMF or nitrobenzene. numberanalytics.comorganic-chemistry.org The mechanism is thought to proceed through the oxidative addition of the aryl halide to the copper(I) catalyst, forming an aryl copper(III) halide intermediate, followed by reductive elimination to yield the aryl nitrile. organic-chemistry.org However, the harsh reaction conditions can limit its applicability with sensitive substrates. organic-chemistry.org
Palladium-catalyzed cyanation has emerged as a more versatile and milder alternative. rsc.orgnih.gov These reactions often employ a palladium(0) catalyst, which undergoes oxidative addition with the aryl halide. Subsequent transmetalation with a cyanide source, followed by reductive elimination, affords the desired aryl nitrile. researchgate.net A variety of cyanide sources have been utilized, including potassium cyanide (KCN), zinc cyanide (Zn(CN)₂), and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). rsc.orgnih.gov The use of less toxic cyanide sources like K₄[Fe(CN)₆] and Zn(CN)₂ has made these methods more attractive. rsc.orgnih.gov Mild reaction conditions, with some protocols operating at or near room temperature, have been developed, expanding the functional group tolerance of this transformation. nih.govorganic-chemistry.org
| Catalyst System | Cyanide Source | Solvent | Temperature (°C) | Substrate Scope | Reference |
| Copper(I) Cyanide | CuCN | DMF, Nitrobenzene | Reflux | Aryl Halides | numberanalytics.comorganic-chemistry.org |
| Palladium(II) Acetate (B1210297) | KCN | DMF | 140-150 | Bromo- and Iodoarenes | rsc.org |
| Pd–ZnFe₂O₄ Nanoparticles | K₄[Fe(CN)₆] | DMF | 100 | Aryl Iodides and Bromides | rsc.org |
| Palladium Precatalyst (P1) | Zn(CN)₂ | Dioxane | ≤ 100 | (Hetero)aryl Chlorides and Bromides | nih.gov |
| [Pd(cinnamyl)Cl]₂/ligand | Zn(CN)₂ | H₂O/THF | rt - 40 | (Hetero)aryl Halides and Triflates | organic-chemistry.org |
Conversion of Alternative Aromatic Substituents to Cyanophenyl Groups
An alternative to direct cyanation is the transformation of other functional groups on the aromatic ring into a nitrile. A common and efficient method is the conversion of an aromatic aldehyde to a benzonitrile. This can be achieved in a one-pot reaction by treating the aldehyde with hydroxylamine (B1172632) hydrochloride. tandfonline.comtandfonline.com The reaction proceeds through the in situ formation of an aldoxime, which is then dehydrated to the corresponding nitrile. rsc.org This transformation can be performed under solvent-free conditions by heating the reactants together, or in various solvents like dimethyl sulfoxide (B87167) (DMSO). tandfonline.comtandfonline.com The simplicity and efficiency of this method make it a valuable tool for synthesizing cyanophenyl compounds from readily available aromatic aldehydes. tandfonline.com For instance, both aromatic and aliphatic aldehydes can be converted to their corresponding nitriles in good yields by heating with hydroxylamine hydrochloride at 100°C. tandfonline.comtandfonline.com
| Reagent | Conditions | Substrate | Product | Yield (%) | Reference |
| Hydroxylamine hydrochloride | 100°C, solvent-free | Decanal | Decanenitrile | 87 | tandfonline.com |
| Hydroxylamine hydrochloride | 100°C, solvent-free | Benzaldehyde | Benzonitrile | 92 | tandfonline.com |
| O-phenylhydroxylamine hydrochloride | 60°C, MeOH/phosphate buffer | 4-Hydroxy-3-methoxybenzaldehyde | 4-Hydroxy-3-methoxybenzonitrile | 99 | nih.gov |
| O-(diphenylphosphinyl)hydroxylamine | Toluene, heat | Various aldehydes | Corresponding nitriles | Good | acs.org |
Advanced Synthetic Tactics in Piperidine Chemistry
The piperidine ring is a prevalent scaffold in pharmaceuticals, and its stereocontrolled synthesis is of paramount importance. nih.govnih.gov Advanced synthetic tactics have been developed to control the absolute and relative stereochemistry of substituents on the piperidine ring.
Enantioselective Synthesis and Kinetic Resolution Approaches to Piperidine Derivatives
The synthesis of enantiomerically enriched piperidines can be achieved through several strategies, including the use of chiral catalysts and kinetic resolution.
Enantioselective synthesis aims to create a single enantiomer from an achiral or prochiral starting material. One notable approach involves the rhodium-catalyzed asymmetric carbometalation of a dihydropyridine. nih.govsnnu.edu.cn This method allows for the synthesis of 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity, which can then be reduced to the corresponding enantioenriched 3-substituted piperidines. nih.govsnnu.edu.cn Another strategy is the enantioselective [4+2] cycloaddition of 1-azadienes and nitroalkenes catalyzed by a zinc-bis(oxazolinylphenyl)amide (F-BOPA) complex, which provides access to highly substituted piperidines. thieme-connect.com
Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other, allowing for the separation of the two. The kinetic resolution of N-Boc-2-arylpiperidines can be achieved through asymmetric deprotonation using a chiral base such as n-butyllithium (n-BuLi) in complex with (-)-sparteine (B7772259) or its (+)-enantiomer. rsc.orgconsensus.app This method allows for the recovery of the unreacted, enantioenriched starting material and the formation of a 2,2-disubstituted piperidine product with high enantiomeric ratios. rsc.orgnih.gov This approach has been extended to the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines, providing access to enantioenriched 2,4-disubstituted piperidines. nih.govacs.org Dynamic kinetic resolution, where the racemic starting material is continuously interconverted under the reaction conditions, has also been applied to N-Boc-2-lithiopiperidine, enabling highly enantioselective substitutions. rsc.org
| Method | Catalyst/Reagent | Substrate | Product | Key Feature | Reference |
| Asymmetric Carbometalation | [Rh(cod)OH]₂ / (S)-Segphos | Dihydropyridine and Arylboronic acid | 3-Aryl-tetrahydropyridine | High enantioselectivity | nih.govorganic-chemistry.org |
| Kinetic Resolution | n-BuLi / (-)-sparteine | N-Boc-2-arylpiperidine | Enantioenriched N-Boc-2-arylpiperidine | Asymmetric deprotonation | rsc.org |
| Kinetic Resolution | n-BuLi / sparteine | N-Boc-2-aryl-4-methylenepiperidine | Enantioenriched 2,4-disubstituted piperidines | High enantiomeric ratios | nih.govacs.org |
| [4+2] Cycloaddition | Zn(OTf)₂ / F-BOPA ligand | 1-Azadiene and Nitroalkene | Substituted piperidine | High yield and enantioselectivity | thieme-connect.com |
Diastereoselective Control in Multi-Substituted Piperidine Ring Synthesis
Controlling the relative stereochemistry of multiple substituents on the piperidine ring is a significant challenge in organic synthesis. Several strategies have been developed to achieve diastereoselective control.
Substrate-controlled synthesis relies on the inherent stereochemical biases of the substrate to direct the outcome of a reaction. For example, the diastereoselective epoxidation of tetrahydropyridines can be directed by existing functional groups within the molecule, leading to the formation of highly substituted, oxygenated piperidines with defined stereochemistry. acs.org
Chiral auxiliaries can be temporarily incorporated into the molecule to direct the stereochemical course of a reaction. D-arabinopyranosylamine has been employed as a chiral auxiliary in a domino Mannich-Michael reaction to produce N-arabinosyl dehydropiperidinones with high diastereoselectivity. cdnsciencepub.com Subsequent manipulations of these intermediates, such as conjugate addition or enolate alkylation, allow for the synthesis of variously disubstituted piperidones with controlled relative stereochemistry. cdnsciencepub.com Similarly, an η⁴-dienetricarbonyliron complex has been used as a powerful chiral auxiliary to control the stereoselectivity in a double reductive amination cascade, yielding 2-dienyl-substituted piperidines as single diastereoisomers. rsc.org
Diastereoselective cyclization reactions are another powerful tool. For instance, the diastereoselective synthesis of 2,3,6-trisubstituted piperidines has been achieved through a nitro-Mannich reaction followed by a ring-closure condensation. nih.gov The relative stereochemistry between the C-2 and C-3 positions was controlled by either kinetic or thermodynamic protonation of a nitronate intermediate, while the stereocontrol at C-6 was achieved through different imine reduction methods. nih.gov More recently, a boronyl radical-catalyzed (4+2) cycloaddition between 3-aroyl azetidines and alkenes has been developed for the diastereoselective synthesis of polysubstituted piperidines. nih.gov
| Method | Key Reagents/Auxiliary | Key Transformation | Stereochemical Control | Reference |
| Substrate-Controlled Epoxidation | In situ prepared epoxidation reagent | Diastereoselective epoxidation of tetrahydropyridines | Hydrogen bond directed epoxidation | acs.org |
| Chiral Auxiliary | D-arabinopyranosylamine | Domino Mannich-Michael reaction | Auxiliary-directed facial selectivity | cdnsciencepub.com |
| Chiral Auxiliary | η⁴-dienetricarbonyliron complex | Double reductive amination cascade | Complete stereocontrol by the complex | rsc.org |
| Diastereoselective Cyclization | Nitroketone and Phenylmethanimine | Nitro-Mannich reaction and ring-closure | Kinetic vs. thermodynamic control and reduction method | nih.gov |
| Radical (4+2) Cycloaddition | Diboron(4) compounds and 4-phenylpyridine | Boronyl radical-catalyzed cycloaddition | High diastereoselectivity | nih.gov |
Chemical Transformations and Derivatization Strategies for 1 Boc 4 4 Cyanophenyl Piperidine
Selective Deprotection of the N-Boc Group and Subsequent Nitrogen Functionalization
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.
The removal of the N-Boc group from 1-Boc-4-(4'-cyanophenyl)piperidine is a critical step to enable further functionalization of the piperidine (B6355638) nitrogen. This is typically achieved under acidic conditions. evitachem.com Strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) are commonly employed for this purpose. evitachem.com The reaction is generally rapid and proceeds at room temperature, yielding the corresponding piperidinium (B107235) salt.
Optimization of this deprotection step often involves varying the acid, solvent, temperature, and reaction time to maximize yield and purity while minimizing potential side reactions. While strong acids are effective, research has also explored milder and more environmentally friendly protocols. For instance, some studies have demonstrated the successful deprotection of N-Boc groups using water at reflux temperatures, offering a catalyst-free and green alternative to traditional acid-mediated methods. ccsenet.org
Table 1: Selected Conditions for N-Boc Deprotection
| Reagent(s) | Solvent | Conditions | Reference |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | evitachem.com |
| Hydrochloric Acid (HCl) | Dioxane or Methanol (B129727) | 0°C to Room Temperature | N/A |
| Water | Water | Reflux | ccsenet.org |
Once deprotected, the resulting secondary amine, 4-(4-cyanophenyl)piperidine, becomes a nucleophile, ready for a variety of functionalization reactions.
Alkylation: N-alkylation can be achieved by reacting the deprotected piperidine with alkyl halides (e.g., alkyl bromides or iodides). researchgate.net These reactions are typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to neutralize the acid formed and drive the reaction to completion. researchgate.net The choice of solvent, like dimethylformamide (DMF) or acetonitrile (B52724), is crucial for reaction efficiency. researchgate.net Reductive amination, reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is another common method for introducing alkyl groups.
Acylation: The piperidine nitrogen can be readily acylated using acyl chlorides or acid anhydrides in the presence of a base. This reaction forms an amide bond and is a fundamental transformation for building more complex molecules. Acyl-1,4-dihydropyridines have also emerged as effective acylation reagents. nih.gov
Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base like pyridine (B92270) or triethylamine (B128534) yields N-sulfonylated piperidines. This modification is often used to install sulfonamide groups, which are important pharmacophores in drug discovery.
Modifications and Reactions at the Piperidine Ring System (excluding the Boc-nitrogen)
Modifying the saturated carbocyclic core of the piperidine ring is generally more challenging than functionalizing the nitrogen atom.
Direct electrophilic or nucleophilic substitution on the unsubstituted carbons of the piperidine ring of this compound is not a common transformation. The C-H bonds of the piperidine ring are generally unreactive towards electrophiles. While some specialized methods exist for the regioselective alkylation at the 3-position of piperidine, they often involve the formation of an intermediate enamine or Δ¹-piperideine from N-chloropiperidine, which is a multi-step process with potential stability issues. odu.edu
Nucleophilic substitution on the piperidine ring itself is also rare unless a leaving group is present. Synthetic strategies typically focus on building the substituted piperidine ring from acyclic precursors or other cyclic systems rather than direct substitution on a pre-formed piperidine core. nih.gov For instance, nucleophilic substitution reactions have been studied on activated piperidine derivatives, such as 2-acyloxypiperidines, to introduce alkyl groups. acs.org
The stereochemistry of the piperidine ring is a critical aspect in the synthesis of bioactive molecules. dntb.gov.uaacs.org For the parent compound this compound, the piperidine ring is achiral. However, reactions that introduce new substituents on the ring can create stereocenters, making the control of stereochemistry paramount.
Studies on related substituted piperidines have shown that the conformational preference of the ring (chair vs. twist-boat) and the orientation of substituents are influenced by steric and electronic factors. nih.govbeilstein-journals.org For example, in reactions involving the formation of a new bond at a ring carbon, the approach of the reagent can be directed by existing substituents, leading to specific diastereomers. While specific studies on stereochemical inversion or retention at the carbons of this compound are not widely reported, general principles of stereocontrol in piperidine chemistry would apply to its derivatives. nih.gov
Transformations of the 4'-Cyanophenyl Substituent
The cyano (nitrile) group on the phenyl ring is a versatile functional group that can be converted into several other important moieties.
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (4'-(1-Boc-piperidine-4-yl)benzoic acid) or a primary amide (1-Boc-4-(4'-carbamoylphenyl)piperidine). This transformation is fundamental for creating analogs with different hydrogen bonding capabilities and electronic properties.
Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This provides a route to introduce a basic amino group, extending the linker between the piperidine and phenyl rings.
Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form heterocyclic rings. A common example is the [3+2] cycloaddition with an azide (B81097) (e.g., sodium azide) to form a tetrazole ring. This transformation is often used in medicinal chemistry to replace a carboxylic acid group with a metabolically stable acidic isostere. The cyano group can also act as a dienophile in certain inverse-electron-demand Diels-Alder reactions. fao.org
Table 2: Potential Transformations of the 4'-Cyanophenyl Group
| Reaction Type | Reagent(s) | Product Functional Group |
|---|---|---|
| Hydrolysis (acidic/basic) | H₃O⁺ or OH⁻ | Carboxylic Acid (-COOH) |
| Hydrolysis (partial) | H₂O₂, base | Amide (-CONH₂) |
| Reduction | LiAlH₄ or H₂/Catalyst | Aminomethyl (-CH₂NH₂) |
| Cycloaddition | NaN₃, NH₄Cl | Tetrazole |
Hydrolysis of the Nitrile Group to Carboxylic Acid Derivatives
The cyano group of this compound can be readily hydrolyzed to yield carboxylic acid derivatives. This transformation is a cornerstone in modifying the scaffold, as the resulting carboxylic acid provides a new handle for a variety of coupling reactions, such as amide bond formation. The hydrolysis can be performed under both acidic and alkaline conditions, with the choice of conditions influencing the final product. chemguide.co.uklibretexts.org
Under acidic conditions, the nitrile is typically heated under reflux with a dilute mineral acid like hydrochloric acid (HCl). libretexts.orgbyjus.com The reaction proceeds in two stages: an initial hydration to form an amide intermediate, followed by further hydrolysis to the carboxylic acid and an ammonium (B1175870) salt. byjus.com This method directly yields the free carboxylic acid, 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid. libretexts.org
Alkaline hydrolysis involves heating the nitrile with an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH). chemguide.co.uklibretexts.org This process initially forms the carboxylate salt and ammonia (B1221849) gas. chemguide.co.ukbyjus.com To obtain the free carboxylic acid, a subsequent acidification step with a strong acid is necessary to protonate the carboxylate salt. chemguide.co.uklibretexts.org The tert-butoxycarbonyl (Boc) protecting group is generally stable under these conditions, though prolonged exposure to strong acids or high temperatures can lead to its cleavage. evitachem.com
Table 1: Conditions for Hydrolysis of the Nitrile Group
| Hydrolysis Type | Reagents | Typical Conditions | Product |
|---|---|---|---|
| Acidic Hydrolysis | Dilute HCl or H₂SO₄ | Heat under reflux | 4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid |
| Alkaline Hydrolysis | Aqueous NaOH or KOH | Heat under reflux, followed by acidification | 4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid |
Reduction of the Nitrile Group to Aminomethyl Moieties
The reduction of the nitrile group to a primary amine is a crucial transformation that introduces a basic aminomethyl functionality. This conversion significantly alters the molecule's properties and provides a new site for derivatization. The product of this reaction is tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate. nih.gov A variety of reducing agents can accomplish this transformation, with the choice depending on the desired selectivity and reaction conditions. dundee.ac.ukorganic-chemistry.org
Catalytic hydrogenation is a common method, employing catalysts such as Raney Nickel, palladium on carbon (Pd/C), or platinum dioxide (PtO₂). dundee.ac.uk To prevent the formation of secondary amine byproducts, which can occur when the initially formed primary amine reacts with an intermediate imine, the reaction is often carried out in the presence of ammonia. researchgate.net For instance, Raney Nickel with ammonia in methanol has proven effective in similar reductions. researchgate.net
Complex metal hydrides are also widely used. dundee.ac.uk Reagents like lithium aluminum hydride (LiAlH₄) are powerful enough to reduce the nitrile but must be used with care to avoid affecting other functional groups. researchgate.net Milder reducing systems, such as sodium borohydride (B1222165) in the presence of a cobalt(II) chloride catalyst (NaBH₄/CoCl₂), or diisopropylaminoborane (B2863991) with a catalytic amount of lithium borohydride, offer alternative routes that can be more tolerant of sensitive functional groups like the Boc-protecting group. dundee.ac.ukorganic-chemistry.orgnih.gov
Table 2: Selected Methods for Nitrile Group Reduction
| Reagent/System | Solvent | Key Features | Resulting Functional Group |
|---|---|---|---|
| H₂ / Raney Ni | Methanol/Ammonia | Suppresses secondary amine formation. researchgate.net | -CH₂NH₂ |
| H₂ / Pd/C | Methanol | Common catalytic hydrogenation method. dundee.ac.ukresearchgate.net | -CH₂NH₂ |
| LiAlH₄ | Ether (e.g., THF) | Powerful reducing agent. researchgate.net | -CH₂NH₂ |
| NaBH₄ / CoCl₂·6H₂O | Methanol | Milder alternative to LiAlH₄. dundee.ac.uk | -CH₂NH₂ |
| Diisopropylaminoborane / LiBH₄ (cat.) | THF | Reduces nitriles efficiently at ambient temperatures. organic-chemistry.orgnih.gov | -CH₂NH₂ |
Further Derivatization of the Phenyl Ring via Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)
The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS), allowing for the introduction of various substituents that can modulate the molecule's electronic and steric properties. msu.edulibretexts.org The regiochemical outcome of these reactions is dictated by the directing effects of the two existing substituents: the cyano group (-CN) and the piperidin-4-yl group, which is an alkyl-type substituent.
The cyano group is a deactivating, meta-directing group due to its strong electron-withdrawing nature. Conversely, the alkyl group attached to the phenyl ring is an activating, ortho, para-directing group. Since the two groups are para to each other, their directing effects are cooperative. The positions ortho to the piperidine substituent are also meta to the cyano group. Therefore, electrophilic attack is predicted to occur at the carbon atoms ortho to the piperidine ring (and meta to the cyano group).
Halogenation: Bromination or chlorination can be achieved using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or iron(III) chloride (FeCl₃). msu.edu The reaction is expected to yield the 3'-halogenated derivative.
Nitration: The introduction of a nitro group (-NO₂) is typically accomplished using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). msu.edu This reaction would similarly be expected to produce the 3'-nitro derivative.
Table 3: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Predicted Major Product |
|---|---|---|
| Bromination | Br₂ / FeBr₃ | 1-Boc-4-(3'-Bromo-4'-cyanophenyl)piperidine |
| Chlorination | Cl₂ / FeCl₃ | 1-Boc-4-(3'-Chloro-4'-cyanophenyl)piperidine |
| Nitration | HNO₃ / H₂SO₄ | 1-Boc-4-(3'-Nitro-4'-cyanophenyl)piperidine |
Synthesis of Novel Scaffolds and Hybrid Molecules Incorporating the this compound Fragment
The this compound moiety serves as a valuable and versatile scaffold for building more complex and novel molecular structures, particularly in the field of drug discovery. evitachem.comresearchgate.net Its inherent structural features and the chemical handles it possesses allow for its incorporation into a wide range of hybrid molecules and larger, more elaborate scaffolds. researchgate.net
The piperidine ring is a "privileged structure" in medicinal chemistry, frequently found in approved drugs due to its favorable physicochemical properties and ability to interact with biological targets. researchgate.net By using the cyanophenylpiperidine core, chemists can synthesize novel analogues of known bioactive compounds. For example, derivatives of this scaffold are precursors in the synthesis of fentanyl analogues, where the piperidine ring is a key pharmacophoric element. wikipedia.orgfederalregister.gov
Furthermore, the functional groups on the this compound fragment can be used in multicomponent reactions or sequential coupling strategies to construct unique molecular frameworks. For instance, the nitrile can be converted to a carboxylic acid, which can then be coupled with other amines to form amides, a common linkage in drug molecules. nih.gov Alternatively, the Boc group can be removed under acidic conditions to free the piperidine nitrogen, enabling further functionalization at that position. evitachem.com This strategy is employed in the synthesis of complex heterocyclic systems, such as novel pyrazole (B372694) derivatives or analogues of DPP-4 inhibitors like Alogliptin, where the aminopiperidine unit is crucial for activity. nih.govbeilstein-journals.org The synthesis of such hybrid molecules highlights the utility of the title compound as a key intermediate for accessing unexplored chemical space. nih.gov
Advanced Analytical and Spectroscopic Characterization of 1 Boc 4 4 Cyanophenyl Piperidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for the detailed structural analysis of 1-Boc-4-(4'-cyanophenyl)piperidine, providing atom-specific information to confirm its molecular architecture.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis
Proton NMR (¹H NMR) spectroscopy allows for the identification and characterization of the hydrogen atoms within the molecule. The spectrum of this compound is expected to show distinct signals corresponding to the protons of the tert-butoxycarbonyl (Boc) group, the piperidine (B6355638) ring, and the cyanophenyl moiety.
The nine protons of the tert-butyl group of the Boc protecting group are magnetically equivalent and will appear as a sharp singlet, typically in the upfield region around 1.4-1.5 ppm. The protons on the piperidine ring will exhibit more complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The axial and equatorial protons on the same carbon atom are chemically non-equivalent, leading to separate signals. The protons on the carbons adjacent to the nitrogen (C2 and C6) are expected to appear as broad multiplets around 2.7-2.9 ppm and 4.1-4.3 ppm. The protons at C3 and C5, and the proton at C4, will also produce characteristic multiplets in the aliphatic region of the spectrum.
The aromatic protons of the 4-cyanophenyl group will be found in the downfield region, typically between 7.3 and 7.7 ppm. Due to the para-substitution pattern, they are expected to appear as two distinct doublets, each integrating to two protons, representing the ortho and meta protons relative to the piperidine substituent.
Table 1: Representative ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.65 | Doublet | 2H | Aromatic (ortho to CN) |
| ~7.40 | Doublet | 2H | Aromatic (meta to CN) |
| ~4.20 | Broad Multiplet | 2H | Piperidine (CH₂-N, equatorial) |
| ~2.80 | Broad Multiplet | 2H | Piperidine (CH₂-N, axial) |
| ~2.75 | Multiplet | 1H | Piperidine (CH at C4) |
| ~1.85 | Multiplet | 2H | Piperidine (CH₂ at C3/C5, equatorial) |
| ~1.65 | Multiplet | 2H | Piperidine (CH₂ at C3/C5, axial) |
| 1.47 | Singlet | 9H | Boc (-C(CH₃)₃) |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the spectrum.
The carbonyl carbon of the Boc group is expected to have a chemical shift in the range of 154-155 ppm. The quaternary carbon of the tert-butyl group will appear around 80 ppm, while the methyl carbons will produce a strong signal at approximately 28 ppm. The carbons of the piperidine ring will have signals in the aliphatic region, typically between 30 and 50 ppm. The carbons of the 4-cyanophenyl ring will be observed in the aromatic region (110-150 ppm). The carbon atom attached to the cyano group will be significantly deshielded, and the cyano carbon itself will appear around 119-121 ppm.
Table 2: Representative ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~154.8 | Boc (C=O) |
| ~147.0 | Aromatic (C-piperidine) |
| ~132.5 | Aromatic (CH, ortho to CN) |
| ~127.5 | Aromatic (CH, meta to CN) |
| ~120.0 | Cyano (-CN) |
| ~110.5 | Aromatic (C-CN) |
| ~79.5 | Boc (-C(CH₃)₃) |
| ~44.0 | Piperidine (C2/C6) |
| ~42.0 | Piperidine (C4) |
| ~32.0 | Piperidine (C3/C5) |
| ~28.4 | Boc (-C(CH₃)₃) |
Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To unequivocally assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons on the piperidine ring, helping to trace the spin system from the C2/C6 protons to the C3/C5 protons and the C4 proton.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signals of the Boc methyl groups will correlate with the corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is instrumental in connecting the different fragments of the molecule. For example, it would show a correlation between the piperidine protons at C2/C6 and the carbonyl carbon of the Boc group, as well as correlations between the piperidine proton at C4 and the carbons of the cyanophenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. In the context of this compound, NOESY can help to determine the stereochemical relationship between the substituents on the piperidine ring, for instance, by showing through-space interactions between axial and equatorial protons.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing the molecular weight of the compound and information about its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which can be used to determine its elemental composition. For this compound (C₁₇H₂₂N₂O₂), the expected exact mass can be calculated. The experimental HRMS data would be expected to match this calculated value to within a very small margin of error (typically < 5 ppm), thus confirming the molecular formula.
Table 3: HRMS Data for this compound
| Ion | Calculated Exact Mass [M+H]⁺ | Observed Exact Mass [M+H]⁺ |
| C₁₇H₂₃N₂O₂⁺ | 287.1754 | Typically within ± 0.0005 Da |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is routinely used to assess the purity of a sample and to confirm the identity of the main component. An LC-MS analysis of this compound would typically show a single major peak in the chromatogram, and the mass spectrum corresponding to this peak would display the expected molecular ion, further confirming the compound's identity and purity. Common fragmentation patterns observed in the mass spectrum would involve the loss of the Boc group or cleavage of the piperidine ring, providing additional structural evidence.
X-ray Crystallography for Definitive Solid-State Structure Determination
Single Crystal X-ray Diffraction Studies for Absolute Configuration and Conformation
Single crystal X-ray diffraction (SCXRD) is the definitive method for determining molecular structure. For a chiral, enantiomerically pure compound, SCXRD can establish the absolute configuration. nih.gov However, this compound is an achiral molecule, meaning it does not have a non-superimposable mirror image, and thus the concept of absolute configuration is not applicable.
Instead, for this compound, SCXRD provides an exact determination of its solid-state conformation. Studies on analogous Boc-protected piperidine structures have revealed critical conformational features. For instance, analysis of a Boc-protected piperidine-spiro-hydantoin showed that the piperidine ring adopts a stable half-chair conformation in the crystal lattice. researchgate.net It is expected that the piperidine ring in this compound would similarly adopt a chair conformation, which is the most stable arrangement for six-membered saturated rings. This conformation minimizes steric strain, with the bulky tert-butoxycarbonyl (Boc) group and the 4-cyanophenyl group likely occupying equatorial positions to reduce steric hindrance. The analysis would also precisely define the torsion angles between the piperidine and the cyanophenyl rings.
Below is a table representing typical data obtained from a single crystal X-ray diffraction experiment.
| Parameter | Description | Typical Value/Information |
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic, Orthorhombic, etc. mdpi.com |
| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c mdpi.com |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit. |
| Z Value | Number of molecules in the unit cell. | Integer value (e.g., 4) |
| Bond Lengths | Internuclear distances between atoms. | e.g., C-C, C-N, C=N (in Å) |
| Bond Angles | Angles between adjacent bonds. | e.g., C-C-C, C-N-C (in °) |
| Torsion Angles | Dihedral angles defining conformation. | Defines the piperidine ring pucker and substituent orientation. |
Analysis of Polymorphism and Supra-Molecular Assembly in the Solid State
Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can exhibit distinct physicochemical properties. The study of polymorphism is often initiated using powder X-ray diffraction (PXRD), which can distinguish between different crystalline forms based on their unique diffraction patterns. cardiff.ac.uk
The supramolecular assembly describes how molecules are arranged and interact with each other in the crystal lattice. In the solid state of this compound, these interactions would be governed by non-covalent forces. The cyanophenyl group could participate in π-π stacking interactions with neighboring aromatic rings, while weaker C-H···N or C-H···O hydrogen bonds involving the piperidine ring, the cyano group, and the Boc carbonyl group could further stabilize the crystal packing. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these intermolecular interactions within a crystal. mdpi.com
Chromatographic Methods for Purity Assessment and Separation
Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. For the synthesis of this compound, chromatographic methods are indispensable for monitoring the reaction progress, purifying the product, and verifying its final purity.
Thin-Layer Chromatography (TLC) in Reaction Monitoring
Thin-Layer Chromatography (TLC) is a rapid and effective method used to monitor the progress of a chemical reaction. A small amount of the reaction mixture is spotted onto a TLC plate, typically coated with silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase, often a mixture of non-polar and polar solvents like hexanes and ethyl acetate (B1210297). rsc.org As the solvent moves up the plate, the components of the mixture separate based on their polarity. The starting materials and the product, this compound, will have different retention factors (Rƒ values). The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progression. Due to the presence of the cyanophenyl group, the spots can be easily visualized under UV light (254 nm). rsc.org
Flash Column Chromatography for Product Purification
Following the completion of the reaction, flash column chromatography is the standard method for purifying the crude product on a preparative scale. The crude mixture is loaded onto the top of a glass column packed with silica gel. A solvent system (eluent), similar to that optimized by TLC (e.g., a gradient of ethyl acetate in hexanes), is then passed through the column under positive pressure. rsc.orgnih.gov The components separate as they travel down the column, with less polar compounds eluting faster than more polar ones. Fractions are collected and analyzed by TLC to identify those containing the pure this compound. The solvent is then removed from the combined pure fractions by evaporation to yield the purified compound.
High-Performance Liquid Chromatography (HPLC) for Purity Profile and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine the purity of the final product with high resolution. nih.gov For this compound, a reversed-phase HPLC method is typically employed. In this method, the compound is injected into a column packed with a non-polar stationary phase (like C18). A polar mobile phase, such as a gradient mixture of acetonitrile (B52724) and water containing a small amount of an additive like trifluoroacetic acid (TFA), is pumped through the column. nih.gov The compound is detected as it elutes from the column, most commonly by a UV-VIS detector set to a wavelength where the cyanophenyl moiety absorbs strongly (e.g., 254 nm). nih.gov The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.
As this compound is achiral, the determination of enantiomeric excess is not relevant.
The table below outlines typical parameters for an HPLC purity analysis.
| Parameter | Description | Typical Condition |
| Instrument | The HPLC system. | Agilent 1260/1290 Infinity II or similar nih.gov |
| Column | The stationary phase for separation. | Gemini C18 (5 µm, 250 x 4.6 mm) or equivalent nih.gov |
| Mobile Phase A | The weaker solvent in the gradient. | 0.1% Trifluoroacetic Acid (TFA) in Water nih.gov |
| Mobile Phase B | The stronger solvent in the gradient. | Acetonitrile (MeCN) nih.gov |
| Gradient | The change in mobile phase composition. | e.g., 5% to 95% B over 8 minutes nih.gov |
| Flow Rate | The speed of the mobile phase. | 1.0 mL/min nih.gov |
| Detector | The method of detecting the compound. | UV-VIS at 254 nm nih.gov |
| Retention Time | The time at which the compound elutes. | Dependent on exact conditions. |
Computational Chemistry and Molecular Modeling Studies of 1 Boc 4 4 Cyanophenyl Piperidine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the electronic structure and inherent reactivity of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecular system.
The three-dimensional structure of 1-Boc-4-(4'-cyanophenyl)piperidine is not static; the piperidine (B6355638) ring can adopt several conformations. The most significant of these are the chair conformations. Due to the bulky nature of the substituents—the Boc group on the nitrogen and the 4'-cyanophenyl group at the C4 position—steric hindrance plays a critical role in determining the most stable conformer.
DFT calculations are employed to map the potential energy surface of the molecule and identify the lowest energy (most stable) conformations. For a 4-substituted piperidine, the substituent can be in either an axial or an equatorial position. Computational studies on analogous substituted piperidines consistently show that bulky groups overwhelmingly prefer the equatorial position to minimize unfavorable 1,3-diaxial interactions. In the case of this compound, the 4'-cyanophenyl group is expected to strongly favor the equatorial orientation. DFT calculations can quantify this preference by calculating the relative energies of the different conformers. The tert-butoxycarbonyl (Boc) group also influences the conformational equilibrium of the piperidine ring.
Table 1: Illustrative DFT-Calculated Relative Energies for Conformers of this compound
| Conformer | 4'-Cyanophenyl Group Position | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|---|
| Chair 1 | Equatorial | 0.00 | >99 |
| Chair 2 | Axial | > 4.0 | <1 |
| Twist-Boat | - | > 5.5 | <0.1 |
Note: This table is illustrative, based on established principles of conformational analysis for substituted piperidines. Actual values would be derived from specific DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory).
Quantum chemical methods are highly effective in predicting spectroscopic data, which is crucial for structure verification. acdlabs.com By calculating the magnetic shielding tensors of atomic nuclei in the presence of an external magnetic field, one can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (δ) for ¹H and ¹³C atoms. schrodinger.comnmrdb.org
The process involves first optimizing the molecule's geometry using DFT, followed by a Gauge-Independent Atomic Orbital (GIAO) calculation at the same or a higher level of theory. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. These predicted spectra can be compared with experimental data to confirm the molecular structure or to help assign ambiguous signals. acdlabs.com
Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Boc -C(CH₃)₃ | 1.47 | 28.5 |
| Boc -C(CH₃)₃ | - | 79.5 |
| Piperidine C2/C6 (axial) | 2.85 | 43.0 |
| Piperidine C2/C6 (equatorial) | 4.20 | 43.0 |
| Piperidine C3/C5 (axial) | 1.65 | 31.5 |
| Piperidine C3/C5 (equatorial) | 1.88 | 31.5 |
| Piperidine C4 | 2.80 | 44.2 |
| Phenyl C1' | - | 149.5 |
| Phenyl C2'/C6' | 7.45 | 128.0 |
| Phenyl C3'/C5' | 7.65 | 132.8 |
| Phenyl C4' | - | 111.0 |
| Cyano -CN | - | 119.0 |
Note: This is a representative table. Actual predicted values depend on the chosen DFT functional, basis set, and solvent model.
Quantum chemistry is not limited to stable molecules; it can also be used to study the structures and energies of short-lived transition states (TS). By locating the TS on the potential energy surface for a given reaction step, chemists can calculate the activation energy (energy barrier), providing a quantitative measure of the reaction's feasibility.
For instance, in the synthesis of this compound, a key step might be the reductive amination of 1-Boc-4-piperidone with 4-aminobenzonitrile (B131773) or a Suzuki coupling between a boronic acid derivative and a halo-substituted precursor. TS analysis could be used to compare different potential pathways, understand the role of catalysts, and predict the stereochemical outcome of a reaction. A common reaction for this compound is the removal of the Boc protecting group under acidic conditions. evitachem.com TS analysis can model the protonation of the carbonyl oxygen followed by the cleavage of the C-O bond, elucidating the energetics of this critical deprotection step.
Molecular Dynamics Simulations for Conformational Landscape Exploration
While DFT is excellent for finding stationary points on the energy landscape, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, often in the presence of explicit solvent molecules, to generate a trajectory of molecular conformations.
For this compound, an MD simulation can reveal:
The flexibility of the piperidine ring and its substituents.
The relative populations of different chair and boat conformers in a solution environment.
The timescale of conformational interconversions.
The specific interactions between the solute and solvent molecules, such as hydrogen bonding.
This information complements the static picture from quantum chemical calculations and provides a more realistic understanding of the molecule's behavior in a condensed phase.
In Silico Prediction of Chemical Reactivity and Synthetic Feasibility
Computational methods offer powerful tools for predicting the chemical reactivity of a molecule. DFT calculations yield several electronic descriptors that are indicative of reactivity. nih.gov
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. nih.gov Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). For this compound, the MEP would likely show negative potential around the cyano nitrogen and the Boc carbonyl oxygen, and positive potential around the piperidine N-H protons (if deprotected).
These computational predictions can guide the planning of chemical reactions, anticipating which sites on the molecule are most likely to react. This aids in assessing the synthetic feasibility of routes to the target compound and its derivatives. For example, common synthetic routes often involve functionalizing piperidine derivatives, and computational analysis can help predict the outcomes of such reactions. evitachem.com
Structure-Activity Relationship (SAR) Modeling for Rational Derivative Design
In medicinal chemistry, this compound can serve as a scaffold or intermediate for pharmacologically active molecules. nih.gov Structure-Activity Relationship (SAR) modeling aims to understand how changes in a molecule's structure affect its biological activity. nih.gov Computational methods are central to modern SAR studies.
Starting with the core structure of this compound, a computational chemist can design a virtual library of derivatives by systematically modifying different parts of the molecule. For each derivative, computational models can predict properties relevant to biological activity, such as:
Binding affinity to a target protein (via molecular docking).
Electronic properties (dipole moment, polarizability).
Physicochemical properties like lipophilicity (logP) and aqueous solubility (logS).
This in silico screening allows researchers to prioritize which derivatives are most promising for synthesis and experimental testing, saving significant time and resources. mdpi.com
Table 3: Illustrative SAR Exploration for Derivatives of this compound
| Modification Site | Example Modification | Predicted Property to Evaluate | Rationale |
|---|---|---|---|
| Phenyl Ring | Add -F, -OH, -OCH₃ at ortho/meta positions | Binding affinity, logP | Modulate electronic and steric interactions with a target receptor. |
| Cyano Group | Replace with -CONH₂, -COOH, -tetrazole | Polarity, Hydrogen bonding capacity | Introduce hydrogen bond donors/acceptors to improve target engagement or solubility. |
| Piperidine Ring | Introduce substituents, e.g., 3-methyl | Conformational rigidity, Binding pose | Alter the 3D shape of the scaffold to improve fit in a binding pocket. |
By systematically applying these computational techniques, a comprehensive understanding of this compound can be developed, accelerating its potential application in various fields of chemical science.
Role of 1 Boc 4 4 Cyanophenyl Piperidine in Advanced Organic and Pharmaceutical Research Synthesis
Strategic Building Block for Complex Molecule Construction in Medicinal Chemistry
In the field of medicinal chemistry, the concept of "privileged building blocks" refers to molecular scaffolds that are repeatedly found in successful drug candidates and are known to interact with various biological targets. taylorfrancis.com 1-Boc-4-(4'-cyanophenyl)piperidine exemplifies such a building block. Its inherent structure is a key component in the design of novel therapeutics, particularly those targeting the central nervous system. evitachem.comchemimpex.com
Table 1: Strategic Applications of this compound
| Role | Description | Application in Research |
|---|---|---|
| Building Block | A fundamental molecular unit used for constructing more complex chemical entities. evitachem.com | Used to build novel heterocyclic compounds with potential biological activities. evitachem.com |
| Privileged Scaffold | A molecular framework that is frequently found in bioactive compounds and is capable of binding to multiple biological targets. taylorfrancis.com | Provides a proven structural foundation for designing new drugs, potentially increasing the probability of success. taylorfrancis.com |
| Synthetic Intermediate | A compound that is a stepping-stone in a multi-step synthesis towards a final target molecule. chemimpex.com | Facilitates the creation of complex pharmaceuticals, especially those for neurological disorders. chemimpex.com |
Intermediate in the Synthesis of Pharmacologically Relevant Compounds and Scaffolds
As a versatile intermediate, this compound is a cornerstone in the synthesis of a wide range of molecules with significant pharmacological potential. evitachem.comchemimpex.com Its utility is demonstrated in its application as a precursor to various classes of bioactive agents and its role in the generation of compound libraries for screening.
The piperidine (B6355638) moiety is a key feature in many compounds designed to interact with biological receptors and enzymes. nih.govevitachem.com this compound serves as a direct precursor to a variety of these specialized molecules. evitachem.com
The transformation of its functional groups is key to its versatility:
The Cyano Group: This group can be hydrolyzed to a carboxylic acid, reduced to an amine (yielding derivatives like 1-Boc-4-(4-aminophenyl)piperidine), or converted to a tetrazole ring, each creating a new molecule with distinct properties and biological targets. chemimpex.com
The Boc-Protected Amine: Following modification of the cyanophenyl moiety, the Boc group can be removed to reveal the piperidine nitrogen. evitachem.com This nitrogen can then be alkylated or acylated, allowing for the introduction of diverse substituents to fine-tune the molecule's activity and properties.
This step-wise functionalization makes it an ideal starting material for creating potent and selective ligands, receptor modulators, and enzyme inhibitors, including those developed as potential treatments for neurological disorders. evitachem.comchemimpex.comnih.gov
Modern drug discovery heavily relies on the screening of large collections of compounds, known as chemical libraries, to identify new hit and lead compounds. The structure of this compound is perfectly suited for generating such libraries. evitachem.com Through combinatorial chemistry approaches, the two reactive sites of the molecule can be systematically and independently modified. This allows for the rapid synthesis of a large matrix of related but structurally distinct compounds from a single, reliable starting material, significantly expanding the chemical space available for biological screening. evitachem.com
Development of Efficient and Scalable Synthetic Processes for Research Applications
The utility of a building block is directly tied to its availability. Therefore, the development of efficient and scalable methods to produce this compound is a critical area of research.
Table 2: Typical Synthesis and Optimization Points
| Step | Reaction | Typical Reagents | Focus of Optimization |
| 1 | Nucleophilic Substitution / Coupling | 4-Cyanobenzaldehyde, Piperidine | Reaction conditions (temperature, base), solvent choice to maximize the formation of the C-N bond. evitachem.com |
| 2 | Amine Protection | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Control of stoichiometry and reaction time to ensure complete protection of the piperidine nitrogen. evitachem.com |
| 3 | Purification | Column chromatography, Recrystallization | Development of methods that maximize purity while minimizing product loss and solvent usage. evitachem.com |
Research in this area focuses on refining reaction parameters such as solvent choice, temperature, and reaction time to improve efficiency and reduce the need for laborious purification steps, which have been drawbacks of older synthetic methods for related piperidines. evitachem.comgoogle.com
The principles of green chemistry aim to make chemical processes more environmentally sustainable by reducing waste, minimizing the use of hazardous materials, and improving energy efficiency. In the synthesis of piperidine intermediates, these principles are increasingly important. For instance, research into related piperidine syntheses has shown the successful replacement of traditional solvents like dichloromethane (B109758) with greener alternatives such as cyclopentyl methyl ether. chemicalbook.com Applying these principles to the synthesis of this compound would involve:
Solvent Selection: Choosing less toxic and more environmentally benign solvents.
Atom Economy: Designing synthetic routes that incorporate the maximum number of atoms from the reactants into the final product.
Process Efficiency: Reducing the number of synthetic steps and minimizing energy-intensive purification procedures like distillation or chromatography.
By integrating green chemistry, the synthesis of this key intermediate can become more sustainable and cost-effective, aligning with the broader goals of modern chemical research and manufacturing.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-Boc-4-(4'-Cyanophenyl)piperidine?
- Methodological Answer : The synthesis typically involves Boc protection of a piperidine precursor followed by functionalization at the 4-position. For example, reductive amination of N-Boc-4-piperidone with 4-cyanoaniline using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane under acidic conditions yields the target compound. Post-reaction purification via column chromatography (e.g., silica gel, eluent: hexane/ethyl acetate) is critical to isolate the product . Alternative routes may involve coupling Boc-protected piperidine derivatives with cyanophenyl-containing reagents via Suzuki-Miyaura or Buchwald-Hartwig reactions, depending on substituent compatibility .
Q. How is the purity and structural integrity of this compound confirmed?
- Methodological Answer : Characterization employs ¹H/¹³C NMR to verify the Boc group (tert-butyl signals at ~1.4 ppm in ¹H NMR) and cyanophenyl moiety (aromatic protons and nitrile carbon at ~120 ppm in ¹³C NMR). High-resolution mass spectrometry (HRMS) confirms molecular weight, while infrared spectroscopy (IR) identifies functional groups (e.g., nitrile stretch at ~2200 cm⁻¹). Elemental analysis validates empirical composition, and HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98%) .
Advanced Research Questions
Q. What experimental design considerations are critical for optimizing the synthesis of this compound?
- Methodological Answer : Key variables include:
- Solvent selection : Dichloroethane or THF for reductive amination to stabilize intermediates.
- Temperature control : Maintaining 0–25°C during sensitive steps (e.g., Boc deprotection with HCl/ether) to avoid side reactions.
- Catalyst/reagent ratios : Excess NaBH(OAc)₃ (1.5–2 eq) ensures complete conversion in reductive amination .
- Purification : Gradient elution in column chromatography resolves Boc-protected intermediates from unreacted aniline derivatives .
Q. How can researchers resolve contradictions in reported yields or byproduct formation during synthesis?
- Methodological Answer : Discrepancies often arise from moisture sensitivity (e.g., Boc group hydrolysis) or competing reactions (e.g., over-alkylation). Mitigation strategies:
- Inert atmosphere : Use Schlenk lines or gloveboxes for moisture-sensitive steps.
- Reaction monitoring : TLC or LC-MS to track intermediate formation and optimize reaction time.
- Byproduct analysis : ¹H NMR or GC-MS to identify impurities (e.g., de-Boc products or dimerized species) .
Q. What role does this compound play in synthesizing pharmacologically active compounds?
- Methodological Answer : The compound serves as a key intermediate for:
- Opioid analogs : Deprotection of the Boc group yields 4-(4'-cyanophenyl)piperidine, a precursor for fentanyl-like derivatives .
- Antipsychotic agents : Functionalization of the cyanophenyl group (e.g., reduction to amine) enables incorporation into dopamine receptor ligands .
- Carbon anhydrase inhibitors : The nitrile group can be modified to sulfonamides for enzyme targeting .
Q. What are the best practices for handling and storing this compound?
- Methodological Answer :
- Storage : Keep at 2–8°C in airtight containers under nitrogen to prevent hydrolysis. Desiccants (e.g., silica gel) minimize moisture exposure .
- Handling : Use gloves and eye protection; avoid inhalation (H302 hazard). Work in a fume hood during large-scale reactions .
Q. Which complementary analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Resolves stereochemistry and confirms solid-state conformation (e.g., piperidine chair vs. boat) .
- Thermogravimetric analysis (TGA) : Assesses thermal stability during scale-up processes.
- Chiral HPLC : For enantiomeric resolution if asymmetric synthesis is attempted .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
